Platinum(II) chloride
Overview
Description
Platinum(II) chloride, also known as platinous chloride, is a chemical compound with the formula PtCl₂. It is an important precursor used in the preparation of other platinum compounds. This compound exists in two crystalline forms, both of which are dark brown, insoluble in water, diamagnetic, and odorless .
Mechanism of Action
Target of Action
Platinum(II) chloride, also known as platinous chloride, is a dark brown, insoluble compound . It is an important precursor used in the preparation of other platinum compounds . The primary targets of this compound are DNA molecules . It forms adducts with genomic DNA, which is the determinant step for the cytotoxicity of platinum-based antitumor agents .
Mode of Action
This compound interacts directly with its targets, forming adducts with genomic DNA . This interaction can affect protein insertion and/or conformation within the membrane, leading to changes in cell signaling and other membrane-associated cellular processes . Different forms of Platinum(II) complexes interact at different depths of the lipid membrane, influencing their ability to permeate the cell membrane . Once inside the cell, Platinum(II) complexes promote a cascade of events that lead to cell death or resistance mechanisms to Platinum(II) complexes .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to disrupt autophagy and induce apoptosis within cancer cells . This is achieved through the dissipation of lysosomal pH levels within cancer cells, which is linked to chloride transport . Additionally, this compound has been found to function as efficient transmembrane chloride transporters .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its absorption and distribution within the body
Result of Action
The molecular and cellular effects of this compound’s action are primarily cytotoxic. It has been shown to exhibit potent transmembrane chloride activity in vesicle studies, while also showing strong antiproliferative activity in cisplatin-resistant cell lines via induction of apoptosis and inhibition of intracellular ROS . Furthermore, it has been found to cause a decrease in ThT fluorescence intensity upon the addition of all three complexes with different times of decrease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the lipid composition of the plasma membrane can affect the depth at which Platinum(II) complexes interact with the membrane, thereby influencing their ability to permeate the cell membrane . Additionally, the current during anodic oxidation has been found to result in increased activity at high temperatures, likely by improving surface roughening, which reduced the impact of steam-enhanced sintering .
Biochemical Analysis
Biochemical Properties
Platinum(II) chloride has been found to interact with various biomolecules, including enzymes and proteins . For instance, it has been used to synthesize Platinum(II) complexes, which have shown antiproliferative effects on human tumor cell lines . These complexes have a weak capacity of interacting with DNA .
Cellular Effects
This compound can influence cell function. It has been observed to induce the mitochondrial permeability transition in rat liver mitochondria, leading to the release of proapoptotic factors such as cytochrome c and apoptosis-inducing factor .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For instance, it can act as an inducer of the mitochondrial permeability transition . This suggests that this compound can influence cellular processes at the molecular level, potentially leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Platinum(II) chloride can be prepared by heating chloroplatinic acid (H₂PtCl₆) to 350°C in air. The reaction is as follows: [ \text{H}_2\text{PtCl}_6 \rightarrow \text{PtCl}_2 + \text{Cl}_2 + 2\text{HCl} ] This method is convenient since chloroplatinic acid is readily generated from platinum metal .
Industrial Production Methods: In industrial settings, this compound is produced by the same method, involving the thermal decomposition of chloroplatinic acid. The process is carried out in large reactors where precise temperature control is maintained to ensure the complete conversion of chloroplatinic acid to this compound .
Chemical Reactions Analysis
Types of Reactions: Platinum(II) chloride undergoes various types of chemical reactions, including:
Substitution Reactions: this compound reacts with ligands (L) to form molecular derivatives, such as: [ \text{PtCl}_2 + 2L \rightarrow \text{PtCl}_2L_2 ] This reaction involves the cleavage of Pt-Cl-Pt linkages.
Oxidation and Reduction Reactions: this compound can be oxidized to platinum(IV) chloride (PtCl₄) and reduced to metallic platinum (Pt).
Common Reagents and Conditions:
Substitution Reactions: Common ligands used include ammonia, phosphines, and other nitrogen or phosphorus-containing compounds.
Oxidation Reactions: Chlorine gas (Cl₂) is used to oxidize this compound to platinum(IV) chloride.
Reduction Reactions: Hydrogen gas (H₂) or other reducing agents can be used to reduce this compound to metallic platinum.
Major Products Formed:
Substitution Reactions: Complexes such as cisplatin (cis-diamminedichloroplatinum(II)) and dichloro(cycloocta-1,5-diene)platinum(II).
Oxidation Reactions: Platinum(IV) chloride.
Reduction Reactions: Metallic platinum.
Scientific Research Applications
Platinum(II) chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst for various C-C bond, C-O bond, and C-N bond formation reactions.
Biology and Medicine: this compound is used in the synthesis of cisplatin, a chemotherapy drug used to treat various cancers, including testicular, ovarian, and bladder cancer.
Comparison with Similar Compounds
Platinum(IV) chloride (PtCl₄): A higher oxidation state of platinum chloride, used in different chemical reactions and industrial applications.
Palladium(II) chloride (PdCl₂): Similar in structure and reactivity to platinum(II) chloride, but with different catalytic properties and applications.
Uniqueness of this compound: this compound is unique due to its ability to form stable complexes with a wide range of ligands, making it a versatile precursor in the synthesis of various platinum-based compounds. Its use in the synthesis of cisplatin highlights its importance in medicinal chemistry .
Properties
CAS No. |
10025-65-7 |
---|---|
Molecular Formula |
Cl2Pt |
Molecular Weight |
265.99 g/mol |
IUPAC Name |
platinum(2+);dichloride |
InChI |
InChI=1S/2ClH.Pt/h2*1H;/q;;+2/p-2 |
InChI Key |
CLSUSRZJUQMOHH-UHFFFAOYSA-L |
SMILES |
Cl[Pt]Cl |
Canonical SMILES |
[Cl-].[Cl-].[Pt+2] |
Color/Form |
Grayish-green to brown powder Olive green hexagonal crystals |
density |
5.87 |
melting_point |
581 °C decomposes |
10025-65-7 | |
Pictograms |
Corrosive; Irritant; Health Hazard |
solubility |
Insol in water, alcohol, ether; sol in hydrochloric acid Soluble in ammonium hydroxide; insoluble in cold wate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
ANone: Platinum(II) chloride, specifically cis-diamminedichloroplatinum(II) (cis-DDP), primarily forms intrastrand crosslinks between adjacent guanine bases in DNA. [] This interaction disrupts DNA base pairing and can lead to denaturation, affecting DNA replication and transcription. []
ANone: Yes, while both cis-DDP and trans-DDP bind to DNA, they induce different structural changes. At low levels of adduct formation, trans-DDP appears to disrupt DNA structure to a greater extent than cis-DDP. [] This difference in interaction likely contributes to the lack of antitumor activity observed with trans-DDP. []
ANone: Research indicates that incorporating sequence-specific DNA-binding moieties into Platinum(II) complexes can enhance their affinity for particular DNA sequences. [] For example, polyamide Platinum(II) complexes demonstrated preferential binding to a target sequence over sequences with different flanking regions or a double base pair mismatch. []
ANone: this compound exists as a dimer, Pt6Cl12, with a molecular weight of 1300.27 g/mol. []
ANone: this compound forms a unique structure with discrete Pt6Cl12 units. Within each unit, six Platinum atoms form an octahedron, with twelve chlorine atoms situated above the octahedron's edges. []
ANone: Common spectroscopic techniques include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, 31P, and 195Pt NMR), and ultraviolet-visible (UV-Vis) spectroscopy. [, , , ] These techniques provide insights into the structure, bonding, and electronic properties of the complexes.
ANone: this compound exhibits varying solubility and stability depending on the solvent. For instance, it can form monomeric complexes in acetone but dimeric structures in chloroform. []
ANone: Yes, this compound has been shown to co-crystallize with organic molecules like 1,2,4-trichlorobenzene, forming Pt6Cl12·(1,2,4-C6H3Cl3). []
ANone: this compound effectively catalyzes a variety of reactions, including hydrosilylation of alkynes, [] cycloisomerization of enediynes, [] domino enyne isomerization/Diels-Alder reactions, [] and cyclization reactions. [, , ]
ANone: this compound facilitates the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds, such as those in alkynes. [] This reaction is often employed to generate alkenylsilanes, versatile intermediates in organic synthesis.
ANone: The selectivity of this compound-catalyzed reactions can be influenced by factors such as the choice of ligands, reaction conditions, and substrate structure. For example, in this compound-catalyzed cyclization reactions, careful selection of reaction conditions can control regioselectivity, leading to specific isomers as the major product. [, ]
ANone: Computational methods like Density Functional Theory (DFT) calculations are employed to model the electronic structure, geometry, and reactivity of this compound complexes. [] These calculations provide valuable insights into the electronic factors influencing the stability and reactivity of these complexes.
ANone: Yes, DFT calculations can be used to calculate descriptors like electrophilicity index (ω) and chemical hardness (η) that correlate with the reactivity of Platinum(II) complexes in substitution reactions. []
ANone: Research suggests that the presence of a pyrrolic-nitrogen, irrespective of the chelate size or rigidity, generally retards ligand substitution reactions in Platinum(II) complexes. [] This observation highlights the significance of the electronic properties of the ligand in determining the overall reactivity of the complex.
ANone: Yes, the size and rigidity of the chelating ligand can significantly impact the reactivity of Platinum(II) complexes. For example, five-membered chelate complexes exhibit different reactivity patterns compared to six-membered chelate complexes due to differences in their structural topology and electronic features. []
ANone: Formulation strategies involve optimizing the solvent, pH, and the addition of stabilizing agents to enhance the stability and solubility of this compound complexes. [] These approaches aim to prevent degradation and improve the bioavailability of the complexes for various applications.
ANone: this compound should be handled with caution due to its potential toxicity. Appropriate personal protective equipment, such as gloves and eye protection, should be worn, and exposure should be minimized.
ANone: The discovery of the antitumor activity of cisplatin (cis-DDP) marked a significant milestone, leading to extensive research on this compound complexes for cancer treatment. []
ANone: Beyond their use as anticancer agents, this compound complexes find applications in diverse fields such as catalysis, [, , , ] materials science, [] and as heavy-atom derivatives for X-ray crystallography. []
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